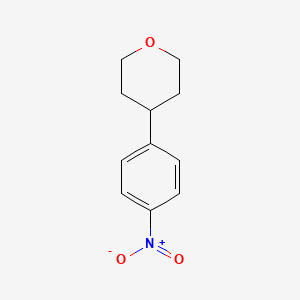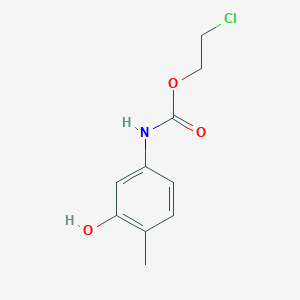
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride
Descripción general
Descripción
“(S)-2-Amino-1-(3-chloro-phenyl)-ethanol hydrochloride” is a chemical compound with the linear formula C8H11Cl2NO . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of related compounds often involves reduction reactions. For instance, “(S)-2-Chloro-1-(3-chlorophenyl)ethanol” was produced via reduction of the corresponding acetophenone derivative by a cell-free extract containing an alcohol dehydrogenase (ADH) from Hansenula polymorpha .
Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” are not detailed in the search results, related compounds have been involved in various reactions. For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives was used to prepare certain derivatives .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate Synthesis
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is crucial in pharmaceutical synthesis. For instance, it is used as a key intermediate in synthesizing β-adrenoceptor receptor agonists. A study by Ni, Zhang, and Sun (2012) explored the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, showcasing its pharmaceutical relevance (Ni, Zhang, & Sun, 2012).
Antimicrobial Agent Synthesis
Research also indicates its use in antimicrobial agent synthesis. Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating its potential in creating effective antimicrobial compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Enantioselective Catalysis
This compound is also significant in enantioselective catalysis. Hanson, Goldberg, Goswami, Tully, and Patel (2005) described the purification and cloning of a ketoreductase used for the preparation of chiral alcohols, including (S)-2-chloro-1-(3-chlorophenyl)-ethanol (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
Biocatalysis
It also plays a role in biocatalysis. Kurbanoğlu, Taskin, Zilbeyaz, and Hasenekoglu (2009) studied the submerged culture of Alternaria alternata for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, showcasing its use in biocatalytic processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Cancer Therapy Research
Interestingly, Zhu, Zhang, Wu, Teraishi, Davis, Jacob, and Fang (2004) investigated a molecule structurally similar to this compound, finding that it induced S-phase arrest and overexpression of p21 in cancer cells, suggesting potential applications in cancer therapy (Zhu, Zhang, Wu, Teraishi, Davis, Jacob, & Fang, 2004).
Direcciones Futuras
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The use of enzymes enables shorter, more efficient, and more sustainable alternative routes toward established small molecule APIs . This could potentially be applied to the synthesis of “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” in the future.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBZIBCNZGNDV-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)
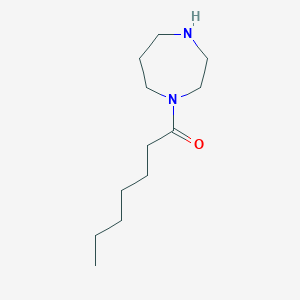


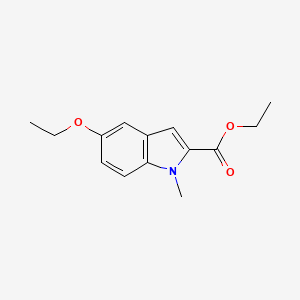

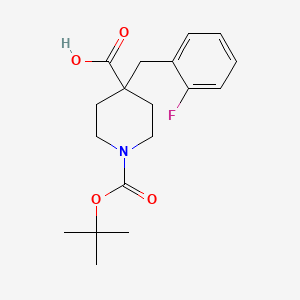
![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

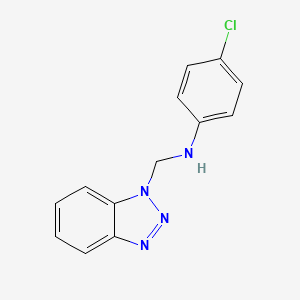
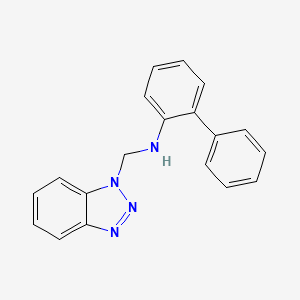
![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)
